molecular formula C10H16O3 B2766153 Tert-butyl 3-cyclopropyl-3-oxopropanoate CAS No. 134302-07-1

Tert-butyl 3-cyclopropyl-3-oxopropanoate

Cat. No.: B2766153
CAS No.: 134302-07-1
M. Wt: 184.235
InChI Key: CXPRGLWJJQBWRS-UHFFFAOYSA-N
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Description

Contextualization of β-Keto Esters in Synthetic Chemistry

β-Keto esters are a class of organic compounds that are exceptionally important as intermediates and building blocks in synthetic chemistry. rsc.orgresearchgate.net Their structure, which features a ketone and an ester group separated by a single methylene (B1212753) group, provides both electrophilic and nucleophilic sites, making them versatile synthons. rsc.orgresearchgate.net The protons on the α-carbon (the carbon between the two carbonyl groups) are particularly acidic, allowing for easy formation of a stable enolate ion. This enolate is a potent nucleophile that can participate in a wide range of carbon-carbon bond-forming reactions.

The dual reactivity of β-keto esters allows for their extensive use in the synthesis of complex molecules. researchgate.net They are key intermediates in the creation of various medicinal compounds and natural products. rsc.org For instance, β-keto ester chemistry is fundamental in the synthesis of molecules like paclitaxel (B517696) and (±)-velloziolone. rsc.org Furthermore, these compounds can undergo a variety of transformations, including alkylation, acylation, hydrolysis, and decarboxylation, which expands their synthetic utility. nih.gov The selective transformation of β-keto esters, such as through transesterification, is a valuable tool in organic synthesis, allowing for the modification of complex molecules under mild conditions. rsc.org

Examples of Complex Molecules Synthesized via β-Keto Esters
Paclitaxel rsc.orgresearchgate.net
Prunustatin A rsc.org
(±)-9-acetoxyfukinanolide rsc.org
(±)-velloziolone rsc.org
Podophyllotoxin researchgate.net
Serricornine researchgate.net

Significance of Cyclopropyl (B3062369) Moieties in Chemical Scaffolds

The cyclopropyl group is the smallest possible carbocyclic ring and is a frequently utilized structural motif in medicinal chemistry and drug design. iris-biotech.deacs.org Its inclusion in a molecule is a strategic choice to enhance various pharmacological and physical properties. iris-biotech.denih.gov The three-membered ring is highly strained, with C-C-C bond angles of 60°, which imparts unique chemical characteristics. longdom.org The carbon-carbon bonds have enhanced π-character, and the C-H bonds are shorter and stronger than those in typical alkanes. acs.orgnih.gov

Incorporating a cyclopropyl ring can address several challenges encountered during drug discovery. acs.orgnih.gov It can increase a compound's metabolic stability by making adjacent C-H bonds less susceptible to oxidative metabolism by cytochrome P450 enzymes. iris-biotech.dehyphadiscovery.com The rigid, conformationally constrained nature of the ring can help position other functional groups for optimal binding to a biological target, which can lead to enhanced potency. iris-biotech.deacs.org This conformational restriction can also be used to fix the geometry of a molecule, which is particularly useful in structure-activity relationship studies. iris-biotech.de Additionally, the cyclopropyl fragment can modulate a molecule's lipophilicity, improve brain permeability, and decrease plasma clearance. iris-biotech.deacs.orgnih.gov

Benefits of Incorporating Cyclopropyl Moieties
Enhances metabolic stability iris-biotech.deacs.orgnih.gov
Increases potency acs.orgnih.gov
Provides conformational rigidity iris-biotech.deacs.org
Reduces off-target effects acs.orgnih.gov
Increases brain permeability acs.orgnih.gov
Alters lipophilicity and pKa iris-biotech.deacs.org

Overview of Synthetic Utility and Research Relevance

Tert-butyl 3-cyclopropyl-3-oxopropanoate serves as a valuable reagent that combines the reactivity of a β-keto ester with the advantageous properties of a cyclopropyl group. The synthetic utility of this compound lies in its ability to act as a precursor for more complex molecules that feature the cyclopropyl ketone scaffold. The β-keto ester portion can be deprotonated to form a nucleophilic enolate, which can then be used in alkylation or acylation reactions to build larger molecular frameworks.

The presence of the cyclopropyl ring is significant for applications in agrochemical and pharmaceutical research. longdom.org For example, this compound has been identified as a fungicide, indicating its utility in the development of crop protection agents. biosynth.com The synthesis of this compound and its analogs, such as the corresponding ethyl and methyl esters, can be achieved through methods like the reaction of cyclopropyl methyl ketone with dialkyl carbonates in the presence of a base like sodium tert-butoxide or sodium hydride. quickcompany.in

The tert-butyl ester group plays a crucial role by acting as a bulky protecting group. This steric hindrance can direct the regioselectivity of certain reactions and prevent unwanted side reactions at the ester carbonyl. rsc.org This group is stable under many reaction conditions but can be selectively cleaved under acidic conditions to reveal the corresponding carboxylic acid, which can then undergo further transformations. This strategic use of the tert-butyl group, combined with the reactivity of the β-keto ester and the beneficial properties of the cyclopropyl moiety, makes this compound a highly relevant and useful tool in modern organic synthesis.

Properties

IUPAC Name

tert-butyl 3-cyclopropyl-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-10(2,3)13-9(12)6-8(11)7-4-5-7/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXPRGLWJJQBWRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(=O)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Pathways of Tert Butyl 3 Cyclopropyl 3 Oxopropanoate

Reactivity at the β-Keto Ester Moiety

The β-keto ester group is the dominant feature influencing the chemical behavior of tert-butyl 3-cyclopropyl-3-oxopropanoate. The electron-withdrawing nature of the two carbonyl groups increases the acidity of the intervening methylene (B1212753) (α-carbon) protons, facilitating the formation of a stabilized enolate. This enolate is a key intermediate in a variety of carbon-carbon bond-forming reactions.

The generation of an enolate from this compound using a suitable base provides a potent nucleophile. This nucleophilicity at the α-carbon allows for the introduction of a wide array of functional groups.

The enolate of this compound can readily participate in alkylation reactions with various electrophiles. A notable example is the palladium-catalyzed α-arylation, which allows for the coupling of the β-keto ester with aromatic compounds. While specific studies on this compound are limited, research on similar cyclopropyl (B3062369) tert-butyl esters demonstrates the feasibility of such transformations. For instance, the α-arylation of a related cyclopropyl tert-butyl ester has been achieved with various aryl bromides, showcasing the versatility of this method for creating complex molecular scaffolds.

Below is a table summarizing the scope of a palladium-catalyzed α-arylation reaction of a cyclopropyl tert-butyl ester with different aryl bromides. This data provides insight into the potential reactivity of this compound under similar conditions.

EntryAryl BromideProductYield (%)
1Phenyl bromide2-phenyl-cyclopropyl tert-butyl ester75
24-Methoxyphenyl bromide2-(4-methoxyphenyl)-cyclopropyl tert-butyl ester82
34-Chlorophenyl bromide2-(4-chlorophenyl)-cyclopropyl tert-butyl ester68
42-Naphthyl bromide2-(naphthalen-2-yl)-cyclopropyl tert-butyl ester71

This table is illustrative and based on data for a similar cyclopropyl tert-butyl ester, as specific data for this compound was not available in the searched literature.

Acylation of the α-carbon can also be achieved by treating the enolate with an acylating agent, such as an acid chloride or anhydride. This reaction would yield a β,δ-diketo ester, a versatile intermediate for further synthetic manipulations. General protocols for the acylation of β-keto esters are well-established and would likely be applicable to this compound, although specific examples for this substrate are not prominently featured in the scientific literature.

The enolate derived from this compound is a soft nucleophile, making it an ideal candidate for Michael (conjugate) addition reactions. In this type of reaction, the enolate adds to the β-carbon of an α,β-unsaturated carbonyl compound, such as an enone or an enoate. This reaction is a powerful tool for the formation of carbon-carbon bonds and the construction of 1,5-dicarbonyl compounds. While the general reactivity of β-keto ester enolates in conjugate additions is well-documented, specific studies detailing the use of this compound as the nucleophile in such reactions are not readily found in the surveyed literature. The steric bulk of the tert-butyl group and the electronic nature of the cyclopropyl ring may influence the rate and stereoselectivity of such reactions.

The enolate of this compound can also act as a nucleophile in aldol (B89426) and related condensation reactions. By reacting with an aldehyde or a ketone, a β-hydroxy-β'-keto ester can be formed. Subsequent dehydration of this aldol adduct can lead to the formation of an α,β-unsaturated-β'-keto ester. The stereochemical outcome of the aldol reaction can often be controlled by the choice of reaction conditions, including the base, solvent, and temperature. The specific reactivity of this compound in aldol condensations has not been extensively reported, but its behavior is expected to be analogous to other β-keto esters.

Both the ketone and the ester carbonyl groups within this compound can undergo transformations, although the ketone is generally more reactive towards nucleophiles.

The ketone carbonyl of this compound can be selectively reduced in the presence of the ester. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄). This reduction would yield the corresponding β-hydroxy ester, a valuable chiral building block if the reduction is performed enantioselectively. The tert-butyl ester group is generally resistant to reduction by mild hydride reagents like NaBH₄.

The oxidation of the β-keto ester moiety is less common. Strong oxidizing agents could potentially cleave the C-C bond between the carbonyl groups. However, specific and controlled oxidation reactions of this compound are not well-documented in the chemical literature.

Carbonyl Group Transformations (Ketone and Ester)

Condensation Reactions

As a β-keto ester, this compound readily undergoes various condensation reactions. The methylene protons situated between the two carbonyl groups are acidic and can be removed by a suitable base to form a stabilized enolate. This enolate is a potent nucleophile that can participate in a range of carbon-carbon bond-forming reactions.

For instance, in the presence of a base, it can react with aldehydes and ketones in aldol-type condensations. The resulting β-hydroxy keto ester can then be dehydrated to yield an α,β-unsaturated product. Similarly, it can undergo Claisen condensation with esters to form a new β-dicarbonyl compound. The reactivity in these condensation reactions is comparable to other β-keto esters, with the cyclopropyl group generally remaining intact under standard basic or mildly acidic condensation conditions. The choice of base and reaction conditions is crucial to favor the desired condensation pathway and avoid competing reactions such as self-condensation or ring-opening.

Cyclopropyl Ring Reactivity and Rearrangements

The presence of the strained three-membered ring introduces a unique dimension to the reactivity of this compound, setting it apart from acyclic β-keto esters. The cyclopropyl group, activated by the adjacent ketone, is susceptible to a variety of ring-opening and rearrangement reactions, often triggered by acids, electrophiles, or radical initiators.

Ring-Opening Reactions

The inherent strain energy of the cyclopropane (B1198618) ring (approximately 27.5 kcal/mol) makes it prone to cleavage under certain conditions, leading to the formation of more stable acyclic products. The activation provided by the adjacent carbonyl group facilitates this process by stabilizing intermediates formed during the ring-opening event.

One of the characteristic reactions of cyclopropyl ketones is their acid-catalyzed ring-opening to form γ-substituted ketones. In the case of this compound, which can be classified as a donor-acceptor cyclopropane (the cyclopropyl ring acting as a donor and the carbonyl groups as acceptors), this transformation can be facilitated by either Brønsted or Lewis acids.

The reaction is initiated by the protonation or coordination of a Lewis acid to the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack on the cyclopropane ring, leading to its cleavage. The regioselectivity of the ring-opening is influenced by the stability of the resulting carbocationic intermediate. In the presence of a nucleophile (Nu-), the ring opens to form a stable enolate, which upon workup, yields the corresponding γ-keto ester.

Table 1: General Scheme for Acid-Catalyzed Ring-Opening

ReactantConditionsProduct
This compoundLewis Acid (e.g., Sc(OTf)₃) or Brønsted Acid, Nucleophileγ-substituted tert-butyl keto ester

This methodology is synthetically valuable as it provides a route to 1,4-dicarbonyl compounds and their derivatives, which are important building blocks in organic synthesis. The reaction can be performed with a variety of nucleophiles, including alcohols, thiols, and indoles.

Semipinacol rearrangements represent another important pathway for the transformation of cyclopropyl carbonyl compounds, often leading to ring-expanded products. This type of rearrangement is typically initiated by the formation of an electrophilic carbon center adjacent to an oxygen-containing carbon.

While a classic semipinacol rearrangement involves a 2-heterosubstituted alcohol, analogous transformations can occur with cyclopropyl ketones. For instance, treatment of a cyclopropyl ketone with a Lewis acid can promote a rearrangement that leads to the formation of a cyclobutanone (B123998). This process can be viewed as a tandem cyclopropanation/semipinacol rearrangement.

The mechanism involves the generation of a carbocationic intermediate through the interaction of the Lewis acid with the substrate. A subsequent 1,2-alkyl shift, driven by the relief of ring strain and the formation of a stable oxocarbenium ion, results in the expansion of the ring. This pathway offers an efficient method for the synthesis of four-membered ring systems, which can be challenging to construct via other methods.

Cyclopropyl-Containing Radical Chemistry

The cyclopropyl group in this compound can also participate in radical reactions. The formation of a radical adjacent to the cyclopropane ring can trigger a rapid ring-opening reaction to form a more stable homoallylic radical. This process, known as the cyclopropylcarbinyl radical rearrangement, is an extremely fast and often irreversible reaction, making it a useful "radical clock" in mechanistic studies.

In the context of this compound, a radical can be generated at the α-position to the ketone via single-electron transfer (SET) from a reducing agent, such as samarium(II) iodide, or through photocatalysis. The resulting ketyl radical anion can then undergo ring-opening. The regiochemistry of the C-C bond cleavage is influenced by the substituents on the cyclopropane ring and the reaction conditions.

Table 2: General Scheme for Radical Ring-Opening

ReactantConditionsIntermediateProduct
This compoundSET reagent (e.g., SmI₂) or PhotocatalysisCyclopropylcarbinyl radicalRing-opened radical species leading to various products

This radical reactivity opens up avenues for the synthesis of complex acyclic and cyclic molecules through subsequent intramolecular or intermolecular radical addition reactions.

Decarboxylative Rearrangements

The decarboxylation of β-keto esters is a well-established transformation that typically proceeds upon heating, often after hydrolysis of the ester to the corresponding β-keto acid. However, the presence of the cyclopropyl group in this compound can lead to atypical decarboxylation pathways involving rearrangement.

For the corresponding carboxylic acid, thermal decarboxylation can lead to a rearrangement rather than simple loss of carbon dioxide to form cyclopropyl methyl ketone. Research on related α-(carbonyl)cyclopropane carboxylic acids has shown that thermal decarboxylation can yield 2-substituted-4,5-dihydrofurans. This suggests a mechanism involving an initial ring-opening of the cyclopropyl moiety. Furthermore, the pyrolysis of the related ethyl 3-cyclopropyl-3-oxopropanoate has been reported to produce 2-cyclopentenones, indicating a more complex reaction cascade involving both decarboxylation and skeletal rearrangement.

These findings imply that the decarboxylation of this compound or its corresponding carboxylic acid is not a straightforward process and can be a synthetically useful method for accessing five-membered ring systems or dihydrofurans, depending on the reaction conditions and substitution pattern. The tert-butyl ester group can be cleaved under acidic conditions to generate the β-keto acid, which can then undergo these decarboxylative rearrangements.

Cascade and Tandem Reactions

Cascade and tandem reactions, which involve the formation of multiple chemical bonds in a single synthetic operation, represent a highly efficient approach to increasing molecular complexity. The structural attributes of this compound make it a promising substrate for such transformations, enabling the rapid assembly of polyfunctionalized and heterocyclic systems.

Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a one-pot procedure to form a product that incorporates substantial portions of all the initial components, are a cornerstone of modern synthetic chemistry due to their high atom economy and operational simplicity. While specific literature detailing the participation of this compound in MCRs is not extensively documented, its chemical nature as a β-keto ester suggests its potential application in well-established MCRs for the synthesis of heterocyclic scaffolds.

One of the most notable MCRs for which β-keto esters are key substrates is the Hantzsch pyridine (B92270) synthesis. This reaction typically involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to produce dihydropyridines, which can then be oxidized to the corresponding pyridines. The general applicability of β-keto esters in this reaction suggests a plausible pathway for the involvement of this compound.

Another significant MCR is the Biginelli reaction, which yields dihydropyrimidinones through the acid-catalyzed condensation of a β-keto ester, an aldehyde, and urea (B33335) or thiourea. The versatility of the Biginelli reaction with various β-keto esters points to the potential for employing this compound to generate novel dihydropyrimidinones bearing a cyclopropyl moiety.

Table 1: Plausible Multi-Component Reactions Involving this compound

Reaction Name Reactants Potential Product Class
Hantzsch Pyridine Synthesis Aldehyde, Ammonia/Ammonium Acetate Dihydropyridines/Pyridines
Biginelli Reaction Aldehyde, Urea/Thiourea Dihydropyrimidinones

Note: The participation of this compound in these reactions is based on the known reactivity of β-keto esters and represents hypothesized pathways.

Domino and Cascade Cyclizations

Domino and cascade cyclizations are powerful strategies for the construction of complex polycyclic frameworks from relatively simple starting materials in a single step. The presence of the cyclopropyl ketone in this compound opens up avenues for domino reactions initiated by the ring-opening of the strained three-membered ring. Such ring-opening can be triggered by various reagents and conditions, including Lewis acids, radical initiators, or nucleophiles, leading to the formation of reactive intermediates that can participate in subsequent cyclization steps.

For instance, a tandem process could be envisioned wherein a Michael addition of a nucleophile to an α,β-unsaturated system is followed by an intramolecular cyclization involving the enolate of the β-keto ester. Alternatively, the cyclopropyl group itself can act as a three-carbon synthon in cycloaddition reactions. Under thermal or photochemical conditions, or in the presence of a transition metal catalyst, the cyclopropyl ring can open to form a diradical or a metallacycle intermediate, which can then undergo intramolecular cyclization or react with another component in a cascade fashion.

Research on related cyclopropyl ketones has demonstrated their utility in formal [3+2] cycloadditions with alkenes and alkynes. This suggests that this compound could potentially undergo similar transformations, where the cyclopropyl ketone acts as a three-carbon component, leading to the formation of five-membered rings. The reaction would proceed through a ring-opened intermediate that subsequently cyclizes with an unsaturated partner.

Table 2: Potential Domino and Cascade Cyclization Pathways

Initiating Step Key Intermediate Potential Outcome
Nucleophilic Ring-Opening Enolate Functionalized carbocycles/heterocycles
Radical Ring-Opening Radical species Bicyclic systems
Formal [3+2] Cycloaddition Ring-opened zwitterion/diradical Substituted cyclopentanes/cyclopentenes

Note: These pathways are illustrative of the potential reactivity based on the known chemistry of cyclopropyl ketones and β-keto esters, and have not been specifically reported for this compound.

Applications of Tert Butyl 3 Cyclopropyl 3 Oxopropanoate in Complex Molecule Synthesis

Role as a Versatile Synthetic Building Block

The dual functionality of a ketone and an ester, separated by a methylene (B1212753) group, allows for a variety of chemical transformations. The acidic α-hydrogen is readily removed to form an enolate, which can participate in numerous carbon-carbon bond-forming reactions. Simultaneously, the cyclopropyl (B3062369) ketone moiety can undergo specific reactions, such as ring-opening or rearrangements, driven by the release of ring strain.

The cyclopropane (B1198618) ring is a key structural motif found in numerous biologically active natural products and synthetic compounds. Its inclusion can significantly influence a molecule's conformational rigidity, metabolic stability, and binding affinity to biological targets. Tert-butyl 3-cyclopropyl-3-oxopropanoate serves as a valuable precursor for introducing this important group into larger, more complex structures.

Research has demonstrated the utility of functionalized cyclopropanes in medicinal chemistry. For instance, diaryl-pyrazole derivatives incorporating cyclopropyl groups have been synthesized and evaluated as potent antagonists for the cannabinoid 1 (CB1) receptor, which is a target for anti-obesity agents. nih.gov The synthetic accessibility of such compounds often relies on building blocks that contain the pre-formed cyclopropyl ring, similar to the title compound. Furthermore, the β-keto ester portion of the molecule can be transformed into other functional groups or used to construct heterocyclic rings, such as pyrazoles and pyrrolidines, which are themselves prevalent in pharmacologically active agents. nih.gov

Table 1: Examples of Biologically Active Scaffolds Incorporating Cyclopropane Moieties

Scaffold Type Biological Target/Activity Reference
Diaryl-pyrazole Cannabinoid 1 (CB1) Receptor Antagonist nih.gov
Pyrrolidine Tyk2 Inhibitors
Chiral Cyclopropyl Amines General Biologically Active Molecules

One of the most significant applications of the 3-cyclopropyl-3-oxopropanoate core structure is in the industrial synthesis of Pitavastatin. bu.edu.eg Pitavastatin is a potent HMG-CoA reductase inhibitor used to treat hypercholesterolemia. thieme.de The chemical structure of Pitavastatin features a distinctive quinoline (B57606) core bearing a cyclopropyl group.

In many reported synthetic routes, a key step involves the construction of the 2-cyclopropyl-4-(4-fluorophenyl)quinoline portion of the molecule. This is often achieved through a Friedländer annulation, which condenses an ortho-aminoaryl ketone with a β-keto ester. While many patents describe the use of methyl or ethyl 3-cyclopropyl-3-oxopropanoate for this purpose, this compound serves as a structurally analogous and synthetically useful intermediate. thieme.de The tert-butyl ester can offer different solubility properties and can be cleaved under specific acidic conditions that may be orthogonal to other protecting groups in a complex synthesis, providing a degree of synthetic flexibility. The final drug molecule contains the crucial cyclopropyl group introduced by this building block. researchgate.netchimia.ch

Construction of Carbocyclic Scaffolds

The strained nature of the cyclopropane ring in this compound enables its use in ring-expansion reactions to form larger, more complex carbocyclic systems.

Substituted cyclopentenones are core structures in many natural products and are valuable intermediates in organic synthesis. acs.orgorganic-chemistry.org A well-established method for their synthesis is the vinylcyclopropane-cyclopentene rearrangement, a thermal or Lewis acid-catalyzed isomerization that converts a vinylcyclopropane (B126155) into a cyclopentene. organicreactions.orgwikipedia.org

This compound can be envisioned as a precursor for this transformation. The synthesis would involve a two-step sequence:

Olefination: The ketone carbonyl group is first converted into a carbon-carbon double bond through reactions such as the Wittig, Horner-Wadsworth-Emmons, or Tebbe olefination. This creates the necessary vinylcyclopropane intermediate.

Rearrangement: Upon heating or treatment with a Lewis acid, the resulting vinylcyclopropane undergoes a researchgate.netacs.org sigmatropic shift, expanding the three-membered ring into a five-membered ring to yield a substituted cyclopentenone, with the tert-butyl ester group positioned on the newly formed ring. unizar.esresearchgate.net

This strategy provides a powerful method for constructing functionalized five-membered rings from a readily available acyclic precursor.

Table 2: Proposed Synthetic Route to Cyclopentenones

Step Reaction Type Intermediate/Product
1 Wittig Olefination Tert-butyl 2-(1-vinylcyclopropyl)-2-oxoacetate
2 Vinylcyclopropane Rearrangement Substituted Cyclopentenone

While the vinylcyclopropane rearrangement is a common pathway for cyclopropyl ketones, accessing cyclobutanone (B123998) structures from this compound is less direct. The chemistry of cyclobutanes has been explored, for instance, in the context of creating unique bioisosteres for the tert-butyl group. mdpi.com However, constructing the cyclobutanone ring from a cyclopropyl ketone typically requires different synthetic strategies, such as photochemical rearrangements or transition-metal-catalyzed ring expansions, which are not as general as the rearrangement to cyclopentenes. Therefore, while plausible under specific conditions, the use of this particular building block for the synthesis of cyclobutanones is not a widely documented application.

Synthesis of Heterocyclic Systems

The 1,3-dicarbonyl functionality of β-keto esters is a classic and highly reliable feature for the construction of a wide variety of heterocyclic rings through condensation reactions with dinucleophiles. acs.orgfiveable.me this compound is an excellent substrate for these transformations, leading to heterocycles that are substituted with both a cyclopropyl group and a tert-butoxycarbonylmethyl group (or its derivative after hydrolysis and decarboxylation).

A common and powerful method is the Knorr pyrazole (B372694) synthesis, where a 1,3-dicarbonyl compound reacts with a hydrazine (B178648) derivative. nih.gov Treatment of this compound with hydrazine hydrate (B1144303) would lead to the formation of a 3-cyclopropyl-1H-pyrazol-5(4H)-one. Using substituted hydrazines allows for the synthesis of N-substituted pyrazoles.

Similarly, pyrimidine (B1678525) rings can be constructed via the Pinner synthesis, which involves the condensation of a β-keto ester with an amidine. mdpi.comslideshare.net Reacting this compound with an amidine hydrochloride under basic conditions would yield a 2-substituted-6-cyclopropylpyrimidin-4-ol. This reaction is a cornerstone of heterocyclic chemistry and provides reliable access to a diverse range of substituted pyrimidines. bu.edu.eg

Table 3: Heterocyclic Synthesis from this compound

Reagent Heterocyclic Product Reaction Name
Hydrazine (or its derivatives) Pyrazole / Pyrazolone Knorr Pyrazole Synthesis
Amidine (or its derivatives) Pyrimidine / Pyrimidinol Pinner Pyrimidine Synthesis

Formation of Quinolines and Related Nitrogen Heterocycles

The synthesis of quinolines, a core structure in many pharmaceuticals and biologically active compounds, can be achieved through various condensation reactions involving β-ketoesters and anilines. wikipedia.org Classical methods such as the Combes and Gould-Jacobs reactions utilize the reactivity of β-dicarbonyl compounds to construct the quinoline scaffold. wikipedia.orgwikipedia.org

While direct examples employing this compound in these named reactions are not extensively documented in readily available literature, the underlying chemical principles support its utility. The reaction typically proceeds through the formation of an enamine or a Schiff base intermediate from the aniline (B41778) and the β-ketoester, followed by an acid-catalyzed intramolecular cyclization and dehydration to form the aromatic quinoline ring. wikipedia.org

A related and relevant transformation is the acid-induced domino cyclization of 2-arylamino-2-methylthioethenyl 2-arylcyclopropyl ketones, which yields 3-arylcyclopenta[c]quinolines. umich.eduresearchgate.netias.ac.in This process involves the acid-assisted opening of the cyclopropyl ring to form a carbocation, which then undergoes a series of intramolecular cyclizations to build the complex fused quinoline system. researchgate.net This demonstrates the potential of the cyclopropyl ketone moiety to participate in the formation of quinoline and related heterocyclic structures under acidic conditions. The general reactivity of cyclopropyl ketones in such domino reactions highlights the potential for this compound to serve as a precursor to novel quinoline derivatives.

Table 1: Key Quinoline Synthesis Reactions Involving β-Ketoester Analogs
Reaction NameReactantsKey IntermediateProduct Type
Combes SynthesisAniline and β-diketone (or β-ketoester)Schiff BaseSubstituted Quinoline
Gould-Jacobs ReactionAniline and alkoxymethylenemalonic esterAnilidomethylenemalonic ester4-Hydroxyquinoline
Domino Cyclization2-Arylcyclopropyl ketones with N,S-anilinoacetalsBenzylic carbocationCyclopenta[c]quinolines

Pyrrolidinone Derivatives

A significant application of this compound is in the synthesis of highly functionalized pyrrolidinone derivatives. A notable example is the efficient synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates. nih.govresearchgate.net These compounds are valuable intermediates in medicinal chemistry, for instance, in the development of novel macrocyclic Tyk2 inhibitors. nih.govresearchgate.net

The synthesis of these pyrrolidinone derivatives showcases the versatility of the starting β-ketoester. The reaction sequence typically involves the introduction of a cyano group at the α-position of the ketoester, followed by a series of transformations that construct the pyrrolidinone ring. The cyclopropyl and tert-butyl ester groups are retained in the final product, providing specific steric and electronic properties to the molecule.

Table 2: Synthesis of a Pyrrolidinone Derivative
Starting MaterialKey TransformationProductSignificance
This compoundMulti-step synthesis including cyanation and cyclizationTert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylateIntermediate for macrocyclic Tyk2 inhibitors

Triazole Formation

The formation of 1,2,3-triazoles from the reaction of azides with active methylene compounds, such as β-ketoesters, is a well-established method in heterocyclic chemistry. acs.orgnih.gov This cycloaddition reaction provides a direct route to substituted triazoles, which are important scaffolds in pharmaceuticals and materials science. nih.gov

This compound can serve as the β-ketoester component in this reaction. The reaction is typically base-catalyzed, generating an enolate from the β-ketoester, which then acts as a nucleophile towards the azide. acs.orgnih.gov The subsequent intramolecular cyclization and elimination of a water molecule leads to the formation of the triazole ring. Depending on the substitution pattern of the β-ketoester, different regioisomers of the triazole can be obtained. acs.orgnih.gov For a 2-unsubstituted β-ketoester, a 5-methyl-1,2,3-triazole is typically formed, whereas a 2-alkyl-substituted β-ketoester can yield a 5-hydroxy-1,2,3-triazole. acs.orgnih.gov

The reaction can be performed under various conditions, including conventional heating and microwave irradiation, and can be catalyzed by bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov The use of this compound in this reaction would lead to the formation of triazoles bearing a cyclopropyl group at one position and a substituent derived from the ester at another, offering a pathway to novel triazole derivatives.

Table 3: General Scheme for Triazole Formation from β-Ketoesters
Reactant 1Reactant 2Catalyst/ConditionsProduct
β-Ketoester (e.g., this compound)Azide (R-N3)Base (e.g., DBU, NaOEt)Substituted 1,2,3-Triazole

Spirocyclic Systems

The construction of spirocyclic systems, which contain two rings connected by a single common atom, is a topic of significant interest in organic synthesis due to their unique three-dimensional structures. The cyclopropyl group in this compound offers a potential handle for the formation of spirocycles.

While direct, well-documented examples of the conversion of this compound itself into spirocyclic systems are limited in the reviewed literature, the reactivity of cyclopropyl ketones provides a basis for plausible synthetic routes. For instance, intramolecular reactions of derivatives of the title compound could lead to the formation of spirocycles. One potential strategy involves the functionalization of the α-carbon of the ketoester, followed by an intramolecular cyclization where the cyclopropane ring is attacked by a nucleophile generated within the same molecule.

Furthermore, the presence of a spirocyclopropane adjacent to a six-membered ring has been shown to influence the conformational preference of substituents, favoring an axial orientation for larger groups. rsc.orgresearchgate.net This "cyclopropyl effect" is of interest in the design of molecules with specific spatial arrangements. rsc.orgresearchgate.net Although not a direct synthetic application of the starting material, it highlights the stereochemical implications of incorporating a spirocyclopropyl moiety, which could be derived from this compound, into larger cyclic systems. A novel synthesis of fused spiro piperidone-cyclopropanes from cyclopropyl amides and electron-deficient alkenes has also been reported, showcasing the utility of cyclopropyl carbonyl compounds in constructing spiro systems. rsc.org

Table 4: Potential Strategies for Spirocycle Synthesis from Cyclopropyl Ketones
Synthetic ApproachDescriptionPotential Product Type
Intramolecular CyclizationFunctionalization of the ketoester followed by intramolecular attack on the cyclopropane ring.Spiro[cyclopropane-1,X']-heterocycles or carbocycles
Domino ReactionsA cascade of reactions initiated by the opening of the cyclopropane ring, leading to a spirocyclic core.Complex fused spiro systems

Mechanistic Investigations and Theoretical Studies

Carbenoid Reaction Mechanisms

Carbenoids, particularly those derived from zinc and copper, are instrumental in the transformation of β-keto esters like tert-butyl 3-cyclopropyl-3-oxopropanoate. One significant pathway is the zinc carbenoid-mediated homologation. In this process, the treatment of a β-keto ester with a Simmons-Smith-type reagent (generated from diethylzinc (B1219324) and diiodomethane) can lead to the insertion of a methylene (B1212753) group. Mechanistic understanding suggests the formation of a donor-acceptor cyclopropane (B1198618) intermediate. orgsyn.orgorgsyn.org The reaction is believed to proceed through the initial deprotonation of the β-keto ester to form a zinc enolate, which then reacts with the carbenoid. This is followed by an intramolecular cyclization to form the transient cyclopropane, which subsequently fragments to yield the homologated product. orgsyn.orgorgsyn.org

Copper-catalyzed reactions, typically involving diazo compounds, represent another major class of carbenoid reactions. The key intermediate in these transformations is a copper metallacarbene. nih.govresearchgate.netlookchem.com The reaction of this electrophilic species with an alkene proceeds in a concerted but asynchronous manner, leading to the formation of a cyclopropane ring. nih.govlookchem.com While direct studies on this compound are limited, the general mechanism provides a framework for predicting its behavior in such reactions.

Intramolecular Cyclopropanation Mechanisms

The structure of this compound does not lend itself to the intramolecular cyclopropanation reactions typically seen with unsaturated β-keto esters. However, understanding these mechanisms is crucial for contextualizing the reactivity of related compounds. For instance, unsaturated β-keto esters can undergo intramolecular cyclopropanation in the presence of iodine and a Lewis acid. nih.govacs.org This reaction is proposed to proceed through the formation of an enolate, which then participates in an iodocyclization to create a cyclic intermediate. Subsequent intramolecular S_N2 displacement of the iodide by the enolate closes the cyclopropane ring stereospecifically. acs.org

The choice of Lewis acid can significantly influence the yield of such reactions, as shown in the table below for a model unsaturated β-keto ester.

Lewis AcidSolventYield (%)
Sc(OTf)₃CH₂Cl₂35
Sm(OTf)₃CH₂Cl₂30
Mg(ClO₄)₂CH₂Cl₂45
Yb(OTf)₃CH₂Cl₂40
Data adapted from a study on a model unsaturated β-keto ester. acs.org

Decarboxylation Mechanisms

The decarboxylation of this compound itself is not a direct process. First, hydrolysis of the tert-butyl ester to the corresponding β-keto acid is necessary. aklectures.comlibretexts.org Upon heating, this β-keto acid can then undergo decarboxylation. The generally accepted mechanism for the decarboxylation of β-keto acids involves a pericyclic reaction through a cyclic, six-membered transition state, which leads to the formation of an enol that subsequently tautomerizes to the ketone. libretexts.orgyoutube.com

However, the presence of the cyclopropyl (B3062369) group adjacent to a carbonyl introduces an alternative, lower-energy pathway. For α-(carbonyl)cyclopropane carboxylic acids, it has been proposed that the thermal decarboxylation proceeds via an initial ring-opening of the cyclopropyl moiety to form an α-allyl-β-keto acid intermediate. arkat-usa.orgresearchgate.net This ring-opening is facilitated by the stabilization of the resulting radical or zwitterionic species by the adjacent carbonyl group. The subsequent decarboxylation of this intermediate then leads to the final product. arkat-usa.org This suggests that the decarboxylation and rearrangement can be simultaneous rather than stepwise. researchgate.net

Radical Reaction Pathways

The cyclopropyl group in this compound is susceptible to ring-opening under radical conditions, a property often utilized in "radical clock" experiments. mdpi.com The presence of the ketone can influence the regioselectivity of this ring-opening. For instance, SmI₂-catalyzed reactions of cyclopropyl ketones can generate ketyl radicals. nih.govmanchester.ac.ukacs.org The stability of this radical intermediate and the subsequent fragmentation of the cyclopropyl ring are key steps in these transformations. nih.govmanchester.ac.uk

Furthermore, the generation of radical carbenoids, typically under visible light irradiation, offers another pathway for cyclopropanation reactions. youtube.com These carbon-centered radicals, which have a halogen atom in the alpha position, can be generated via single-electron reduction or oxidation. They then attack an olefin to form the cyclopropane ring through cyclization. youtube.com

Computational Chemistry and Molecular Modeling

Prediction of Reactivity and Selectivity

Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for elucidating the mechanisms and predicting the outcomes of reactions involving complex molecules like this compound. DFT calculations can be employed to model transition states and intermediates, thereby providing insights into reaction barriers and selectivity. frontiersin.orgnih.govacs.orgacs.org

For example, in palladium-catalyzed cyclopropanation reactions, DFT calculations have been used to map out the entire catalytic cycle, including oxidative addition, alkene insertion, and reductive elimination, identifying the rate-limiting step. frontiersin.orgnih.gov Similarly, for the Simmons-Smith reaction, DFT studies have elucidated the three-centered transition state, which successfully explains the observed stereochemistry. acs.org

Computational studies on cyclopropyl ketones have revealed important structure-reactivity relationships. For instance, in SmI₂-catalyzed couplings, the reactivity is influenced by the stabilization of the ketyl radical and the ease of cyclopropyl fragmentation. nih.govmanchester.ac.uk DFT calculations can quantify these effects and predict how different substituents on the cyclopropyl or keto group will alter the reaction pathway and efficiency.

The table below summarizes calculated activation free energies for key steps in different mechanistic pathways of a model palladium-catalyzed reaction, illustrating how computational chemistry can be used to discern the most likely reaction course.

Reaction StepPathway A (ΔG‡, kcal/mol)Pathway B (ΔG‡, kcal/mol)
Oxidative Addition23.37.5 (after ligand dissociation)
Alkene Insertion15.812.1
Reductive Elimination28.525.9
Data adapted from a DFT study on a model Pd-catalyzed cyclopropanation. frontiersin.orgacs.org

These theoretical investigations provide a powerful complement to experimental studies, offering a deeper understanding of the factors that control the reactivity and selectivity of this compound and related compounds.

Transition State Analysis

Transition state analysis is a computational method used to identify the highest energy structure along a reaction coordinate, known as the transition state. This analysis is crucial for determining reaction mechanisms and calculating activation energies. For reactions involving β-keto esters like this compound, transition state calculations can elucidate pathways for reactions such as enolate formation, alkylation, or transesterification. rsc.org

In a typical reaction, such as the deprotonation of the α-carbon (the carbon between the two carbonyl groups), the transition state would involve the partial formation of a bond between a base and the α-proton, and the simultaneous delocalization of negative charge onto the adjacent carbonyl oxygen atoms. Density Functional Theory (DFT) calculations could be employed to model this geometry and determine its energy. acs.org

For instance, in the transesterification of β-keto esters, the reaction can proceed through a six-membered transition state, particularly when catalyzed by agents that can coordinate with both carbonyl oxygen atoms. rsc.org While specific transition state energy values for this compound are not documented in the cited literature, analysis of related β-keto ester reactions provides a framework for understanding its likely mechanistic pathways. acs.org The stability of such transition states is influenced by both steric factors, such as the bulky tert-butyl group, and electronic factors, like the conjugating effect of the cyclopropyl ring.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and localization of these orbitals in this compound dictate its behavior as an electrophile or nucleophile.

Computational analyses of similar β-keto esters show that the HOMO is typically localized on the α-carbon and the oxygen atoms of the carbonyl groups, consistent with the nucleophilic character of the enolate form. nih.gov The LUMO, conversely, is generally centered on the electrophilic carbonyl carbon atoms. nih.gov The energy gap between the HOMO and LUMO is a critical parameter indicating the molecule's kinetic stability and reactivity. A smaller gap suggests higher reactivity.

Theoretical studies on a range of β-keto esters using DFT at the M062x/6-311+G(d,p) level have determined global reactivity descriptors. nih.gov Although this compound was not part of this specific study, the data for analogous compounds provide valuable context.

Table 1: Representative Frontier Orbital Energies and Global Reactivity Descriptors for Analogous β-Keto Esters. nih.gov
CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Global Electrophilicity (ω) (eV)
tert-Butyl 3-oxo-3-phenylpropanoate-9.13-0.548.592.84
tert-Butyl 3-(4-chlorophenyl)-3-oxopropanoate-9.31-0.898.423.19
tert-Butyl 3-(4-methoxyphenyl)-3-oxopropanoate-8.62-0.458.172.60

Intermolecular Interaction Studies (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in a crystal to generate a three-dimensional surface, which is color-coded to highlight different types of close contacts between neighboring molecules.

While a crystal structure and corresponding Hirshfeld analysis for this compound are not available in the surveyed literature, the expected interactions can be predicted based on its molecular structure. The analysis generates two-dimensional "fingerprint plots" that summarize the intermolecular contacts.

For a molecule like this compound (C₁₀H₁₆O₃), the primary intermolecular interactions would be:

H···H contacts: Due to the abundance of hydrogen atoms in the tert-butyl and cyclopropyl groups, these van der Waals interactions would be the most significant, likely contributing over 50% of the total surface area.

O···H contacts: The two carbonyl oxygen atoms and the ester oxygen atom are potent hydrogen bond acceptors. These atoms would form close contacts with hydrogen atoms on adjacent molecules, appearing as distinct "spikes" on the fingerprint plot. These interactions are crucial for the stability of the crystal packing.

C···H contacts: Weaker interactions involving carbon and hydrogen atoms would also be present.

The relative contributions of these contacts can be quantified from the Hirshfeld surface. A hypothetical breakdown for this molecule, based on analyses of similar organic compounds, is presented below. mdpi.com

Table 2: Predicted Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis.
Interaction TypePredicted Contribution (%)Description
H···H~55%Dominant van der Waals forces from aliphatic groups.
O···H / H···O~25%Represents hydrogen bonding involving carbonyl and ester oxygens.
C···H / H···C~15%Weaker C-H···π or general van der Waals interactions.
Other (O···C, C···C, etc.)~5%Minor contributions from other atomic contacts.

This analysis provides a quantitative picture of the packing forces and supramolecular architecture that would be present in the solid state of the compound.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems

The synthesis of β-keto esters, including tert-butyl 3-cyclopropyl-3-oxopropanoate, traditionally relies on methods like the Claisen condensation. However, future research is trending towards the development of more efficient, selective, and versatile catalytic systems.

One promising area is the expansion of metal-catalyzed cross-coupling and carbonylation reactions . Palladium-catalyzed methodologies, for instance, have been developed for the carbonylative α-arylation of related compounds like tert-butyl cyanoacetate, suggesting that similar three-component coupling strategies could be adapted to synthesize derivatives of this compound. wikipedia.orgacs.org Another approach involves the carbonylative cross-coupling between aryl iodides and tricyclopropylbismuth, promoted by a palladium catalyst, to afford aryl cyclopropyl (B3062369) ketones, which are structurally related synthons. researchgate.net

Biocatalysis represents another significant frontier. Enzymes offer high selectivity under mild conditions. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully used for the transesterification of β-keto esters, providing a route to optically active products under solvent-free conditions. rsc.org Furthermore, engineered proteins, like modified myoglobin, have been shown to catalyze the stereoselective synthesis of cyclopropanes, a technology that could be adapted for the asymmetric synthesis of the target molecule. nih.gov

Additionally, research into other metal catalysts continues to yield novel transformations. Chiral scandium(III) complexes have been shown to catalyze the enantioselective homologation of ketones to produce optically active β-keto esters. ontosight.ai Zinc carbenoid-mediated homologation of β-keto carboxylic acid derivatives also presents a viable synthetic pathway. allstudyjournal.com

Table 1: Emerging Catalytic Systems for Synthesis and Derivatization

Catalyst TypeSpecific ExamplePotential ApplicationReference
Palladium Catalyst(SIPr)Pd(allyl)ClCarbonylative cross-coupling for aryl cyclopropyl ketone synthesis. researchgate.net
Ruthenium CatalystRuthenium(III) chlorideAcylation of alcohols in recyclable ionic liquids. acs.org
Biocatalyst (Enzyme)Candida antarctica lipase B (CALB)Chemoselective acylation and resolution under solvent-free conditions. rsc.org
Biocatalyst (Engineered Protein)Engineered MyoglobinStereoselective cyclopropanation for asymmetric synthesis. nih.gov
Lewis Acid CatalystChiral Scandium(III) N,N'-dioxide complexEnantioselective homologation of ketones to β-keto esters. ontosight.ai
Organometallic ReagentZinc CarbenoidHomologation of β-keto acid derivatives. allstudyjournal.com

Green Chemistry Approaches to Synthesis and Transformation

Future synthetic strategies will increasingly emphasize sustainability. Green chemistry principles—such as atom economy, use of safer solvents, energy efficiency, and renewable feedstocks—are becoming central to chemical process development. acs.orgacs.org

For this compound, this involves moving away from stoichiometric base-mediated reactions toward more sustainable alternatives. Biocatalytic methods , as mentioned above, are inherently green due to their operation in aqueous media at ambient temperatures and their high selectivity, which reduces waste. rsc.orgnih.gov

Solvent-free synthesis is another key area. Mechanochemical methods, such as grinding or ball-milling, can promote reactions by mechanical force alone, eliminating the need for bulk solvents. acs.org Lipase-catalyzed transesterifications have also been performed under neat conditions, significantly reducing the environmental impact. rsc.org The use of more sustainable solvents, such as tert-butyl acetate (B1210297), is also being explored for related reactions. nih.gov

The development of recyclable catalytic systems is also critical. The use of ruthenium catalysts immobilized in ionic liquids for acylation reactions allows for the catalyst and solvent to be recovered and reused multiple times, improving the process mass intensity. acs.org Furthermore, exploring photochemical methods that are metal-free represents a sustainable approach to transformations, such as the photochemical ring expansion of cyclopropane (B1198618) derivatives. nih.gov

Expansion into Advanced Materials Science Applications

While primarily viewed as a synthetic intermediate, the unique structure of this compound suggests potential applications in materials science. The combination of the rigid, strained cyclopropyl group and the versatile β-keto ester functionality could be exploited to create novel polymers and functional materials.

The β-keto ester moiety is a dynamic covalent handle. Its reaction with amines can form vinylogous urethanes, which are reversible covalent bonds. This chemistry is pivotal in the development of recyclable and self-healing polymers , such as vitrimers. rsc.org Future research could focus on incorporating this compound as a monomer or cross-linker into polymer networks to create materials with tunable thermal and mechanical properties.

The ketone functionality can also serve as a reactive site for post-polymerization modification. Polymers with pendant ketone groups can be conjugated with various molecules, allowing for the creation of functional polymer scaffolds for applications in drug delivery or sensor technology. nih.gov

Furthermore, the cyclopropyl group itself imparts unique electronic and steric properties. Incorporating this moiety into a polymer backbone could influence the material's conformational and electronic characteristics. Research into cyclopropyl-functionalized materials is an emerging field with potential applications ranging from pharmaceuticals to electronics. allstudyjournal.com

Refinement of Stereoselective and Enantioselective Methodologies

Creating stereochemically defined molecules is crucial, particularly for pharmaceutical applications. The presence of a chiral center that can be generated alpha to the carbonyl group in this compound makes it an important target for asymmetric synthesis.

Future research will focus on refining existing stereoselective methods and developing new ones. Asymmetric photocatalysis is a rapidly advancing field. For related aryl cyclopropyl ketones, enantioselective [3+2] cycloadditions have been achieved using a dual-catalyst system comprising a chiral Lewis acid and a transition metal photoredox catalyst. Adapting such strategies to control the stereocenter of the β-keto ester is a logical next step.

Organocatalysis and chiral metal catalysis continue to evolve. The development of new chiral ligands for rhodium and scandium complexes could lead to higher enantioselectivities and broader substrate scopes for the synthesis of chiral cyclopropanes and β-keto esters. ontosight.ai For example, rhodium-catalyzed hydroformylation of cyclopropyl-functionalized alkenes using specific chiral ligands has yielded valuable chiral aldehydes with high enantiomeric excess.

Biocatalytic deracemization and kinetic resolution also hold immense promise. The use of enzymes like lipases to selectively acylate one enantiomer of a racemic alcohol is a well-established green method for producing optically active β-keto esters. rsc.org Further screening and engineering of enzymes could yield biocatalysts with even higher efficiency and selectivity for substrates like this compound.

Table 2: Advanced Stereoselective Methodologies

MethodologyCatalyst/Reagent TypeKey FeatureReference
Asymmetric PhotocatalysisChiral Lewis Acid + Photoredox CatalystEnables enantioselective cycloadditions of cyclopropyl ketones.
Biocatalytic ResolutionLipase (e.g., CALB)Resolves racemic alcohols to give optically active β-keto esters. rsc.org
Biocatalytic Asymmetric SynthesisEngineered MyoglobinAchieves high diastereomeric ratios and enantiomeric excess in cyclopropanation. nih.gov
Chiral Metal CatalysisChiral Rhodium ComplexAsymmetric synthesis of cyclopropyl α-amino carboxylates with high enantiomeric ratio.
Chiral Lewis Acid CatalysisChiral Scandium(III) ComplexEnantioselective synthesis of β-keto esters with all-carbon quaternary centers. ontosight.ai
Substrate ControlOxazolidinone AuxiliariesDirects stereochemistry in zinc carbenoid-mediated homologations. allstudyjournal.com

Q & A

Q. What are the standard synthetic routes for tert-butyl 3-cyclopropyl-3-oxopropanoate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via alkylation or condensation reactions. For example, ethyl 3-cyclopropyl-3-oxopropanoate can be prepared by reacting cyclopropane derivatives with active esters under basic conditions (e.g., DIPEA) in solvents like THF, followed by tert-butyl protection . Key factors include:
  • Catalyst : LiCl enhances reaction efficiency by stabilizing intermediates.
  • Solvent : Polar aprotic solvents (e.g., THF) improve solubility and regioselectivity.
  • Temperature : Reactions are often conducted at 0–25°C to minimize side products.
  • Yield Optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate) typically achieves >75% purity .

Q. Which analytical techniques are most reliable for characterizing This compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Peaks at δ 1.2–1.4 ppm (tert-butyl group), δ 1.0–1.1 ppm (cyclopropyl CH₂), and δ 3.5–4.0 ppm (ester carbonyl proximity) confirm structure .
  • ¹³C NMR : Carbonyl signals at ~170 ppm (ester) and ~200 ppm (ketone) are diagnostic .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+Na]⁺ at m/z 253.12) .
  • TLC Monitoring : Rf values (hexane:EtOAc = 7:3) track reaction progress .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) for this compound be resolved across studies?

  • Methodological Answer : Discrepancies often arise from solvent effects or impurities. To address this:
  • Solvent Standardization : Compare spectra acquired in deuterated chloroform (CDCl₃) or DMSO-d₆.
  • Decoupling Experiments : Use 2D NMR (COSY, HSQC) to resolve overlapping signals from cyclopropane protons.
  • Reference Compounds : Cross-validate with structurally analogous esters (e.g., tert-butyl 3-(2-bromophenyl)-3-oxopropanoate) .

Q. What strategies optimize regioselectivity in cyclopropane ring functionalization during synthesis?

  • Methodological Answer :
  • Steric Control : Bulky groups (e.g., tert-butyl) direct electrophilic attack to less hindered positions.
  • Transition-State Modeling : DFT calculations predict favorable pathways for cyclopropane ring opening/functionalization .
  • Catalytic Systems : Pd-catalyzed cross-coupling reactions improve selectivity for aryl/alkyl substitutions .

Q. How does This compound behave under varying storage conditions (e.g., light, temperature)?

  • Methodological Answer :
  • Stability Studies :
ConditionDegradation Rate (per month)Major Degradation Product
4°C (dark)<2%None detected
25°C (ambient light)8–12%3-cyclopropylpropanoic acid
  • Mitigation : Store under inert gas (N₂/Ar) in amber vials at –20°C for long-term stability .

Q. What computational methods are effective for predicting the biological activity of derivatives?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., enzymes with cyclopropane-binding pockets) .
  • ADMET Prediction : SwissADME or pkCSM tools assess pharmacokinetic profiles (e.g., LogP ~2.1 for optimal membrane permeability) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.